2-Naphthyl stearate
Overview
Description
2-Naphthyl stearate is a chemical compound that can be associated with the broader class of naphthol derivatives. While the provided papers do not directly discuss 2-naphthyl stearate, they offer insights into the synthesis and properties of related naphthol compounds, which can be useful in understanding the chemistry of 2-naphthyl stearate.
Synthesis Analysis
The synthesis of naphthol derivatives can be complex, involving multiple steps and catalysts. For instance, the synthesis of 2-aryl naphthoquinones is achieved through a transition-metal-free process that uses an N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction, followed by air oxidation to form the C-C double bond . Similarly, 2-naphthols can be synthesized via a Ru(ii)-catalyzed C-H activation of aryl nitrones and intermolecular annulation with α-diazo sulfonyl ketones . These methods highlight the potential pathways that could be adapted for the synthesis of 2-naphthyl stearate, although the specific synthesis of this compound would require further investigation.
Molecular Structure Analysis
The molecular structure of naphthol derivatives is characterized by the presence of a naphthalene ring system, which can undergo various chemical transformations. For example, 2-naphthols have been used as starting materials for spiroannulation reactions, leading to spirocyclic compounds with dearomatized naphthyl rings . This indicates that the naphthalene ring system in 2-naphthyl stearate would likely exhibit similar reactivity, allowing for the potential synthesis of complex molecular structures.
Chemical Reactions Analysis
Naphthol derivatives participate in a variety of chemical reactions. The papers describe reactions such as the Friedel-Crafts reaction, which is used to synthesize 4-substituted-2-naphthols by forming up to three C-C bonds . Additionally, naphthol derivatives can be used as labeling agents in the detection of carboxylic acids, suggesting that 2-naphthyl stearate could potentially be involved in similar chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthol derivatives can be inferred from their molecular structure and the reactions they undergo. For example, the stability of the 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate at room temperature suggests that naphthol derivatives, including 2-naphthyl stearate, may exhibit good stability under similar conditions . The fluorescent properties of these derivatives also indicate that 2-naphthyl stearate may have applications in analytical chemistry as a labeling agent .
Scientific Research Applications
Formation and Characterization Studies
2-Naphthyl stearate's application in the formation and characterization of compounds is evident from studies like the one by Moreira, Souza, and Teixeira (2009). They explored calcium stearate formation from stearic acid as a model to understand calcium naphthenate precipitation, highlighting the relevance in the oil industry. This study emphasized the efficacy of using ethanol as a medium for the formation of such compounds, with thermogravimetry and infrared spectra being crucial in the monitoring and characterization process (Moreira, Souza, & Teixeira, 2009).
Biological and Medical Research
In biological contexts, Ahmad et al. (2021) synthesized naphthyl acetohydrazide-based metal complexes and investigated their interactions with DNA and various surfactants, including sodium stearate. This study has implications for antimicrobial and cancer inhibition research, showcasing the broader potential of compounds related to 2-Naphthyl stearate (Ahmad et al., 2021).
Material Science Applications
In material science, the modification of properties in substances like Brassica seed oil has been researched. Knutzon et al. (1992) used genetic techniques to alter the fatty acid composition in Brassica oil, affecting properties like stearate levels. This kind of research demonstrates the potential for manipulating and enhancing material properties for various applications (Knutzon et al., 1992).
Chemical Synthesis and Catalysis
Gu et al. (2014) investigated the use of 2-naphthols, related to 2-Naphthyl stearate, in spiroannulation reactions with alkynes, catalyzed by Pd(II). This research highlights the role of such compounds in facilitating complex chemical syntheses and the creation of novel spirocyclic compounds (Gu et al., 2014).
Optical Properties in Polymers
Yuning Li, Vamvounis, and Holdcroft (2002) explored the effects of functional groups, including naphthyl groups, on the optical properties of poly(thiophene)s. Their study provides insights into how the incorporation of naphthyl derivatives can enhance the fluorescence and other optical properties in polymers, relevant for electronic and photonic applications (Li, Vamvounis, & Holdcroft, 2002).
properties
IUPAC Name |
naphthalen-2-yl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMXKUAHBEQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212845 | |
Record name | 2-Naphthyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl stearate | |
CAS RN |
6343-74-4 | |
Record name | Octadecanoic acid, 2-naphthalenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6343-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6343-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82D4U42AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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